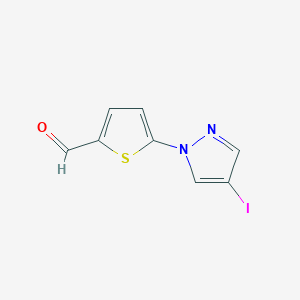![molecular formula C11H10N2S B13073481 3-[(1-Benzothiophen-7-yl)amino]propanenitrile](/img/structure/B13073481.png)
3-[(1-Benzothiophen-7-yl)amino]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-Benzothiophen-7-yl)amino]propanenitrile is an organic compound featuring a benzothiophene moiety linked to a propanenitrile group via an amino linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Benzothiophen-7-yl)amino]propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 1-benzothiophene, which is commercially available or can be synthesized from benzene and sulfur.
Amination: The benzothiophene undergoes an amination reaction to introduce the amino group at the 7-position. This can be achieved using reagents such as ammonia or amines under catalytic conditions.
Nitrile Introduction: The final step involves the introduction of the propanenitrile group. This can be done through a nucleophilic substitution reaction where the amino group reacts with a suitable nitrile precursor, such as acrylonitrile, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production would likely employ continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[(1-Benzothiophen-7-yl)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-[(1-Benzothiophen-7-yl)amino]propanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific electronic or optical properties, leveraging the unique characteristics of the benzothiophene moiety.
Mecanismo De Acción
The mechanism of action of 3-[(1-Benzothiophen-7-yl)amino]propanenitrile depends on its specific application:
Biological Activity: The compound may interact with enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit kinases or other proteins involved in cell signaling pathways.
Material Science: In materials applications, the compound’s electronic properties are exploited, such as its ability to conduct electricity or absorb light.
Comparación Con Compuestos Similares
Similar Compounds
3-[(1-Benzofuran-7-yl)amino]propanenitrile: Similar structure but with an oxygen atom instead of sulfur.
3-[(1-Benzothiazol-7-yl)amino]propanenitrile: Contains a benzothiazole ring instead of benzothiophene.
Uniqueness
3-[(1-Benzothiophen-7-yl)amino]propanenitrile is unique due to the presence of the sulfur atom in the benzothiophene ring, which imparts distinct electronic and steric properties compared to its oxygen or nitrogen analogs. This uniqueness can influence its reactivity and interactions in both chemical and biological contexts.
Propiedades
Fórmula molecular |
C11H10N2S |
|---|---|
Peso molecular |
202.28 g/mol |
Nombre IUPAC |
3-(1-benzothiophen-7-ylamino)propanenitrile |
InChI |
InChI=1S/C11H10N2S/c12-6-2-7-13-10-4-1-3-9-5-8-14-11(9)10/h1,3-5,8,13H,2,7H2 |
Clave InChI |
RTSFGZZWRYNUBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)NCCC#N)SC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile](/img/structure/B13073402.png)
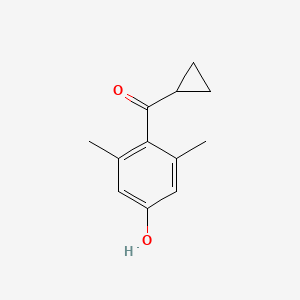
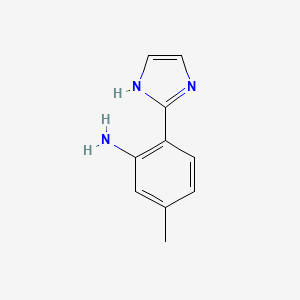
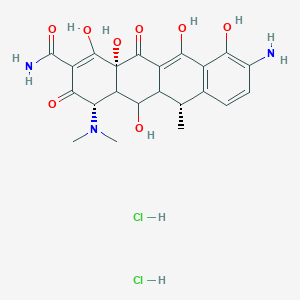
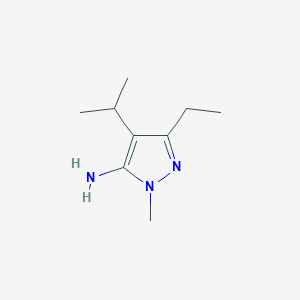
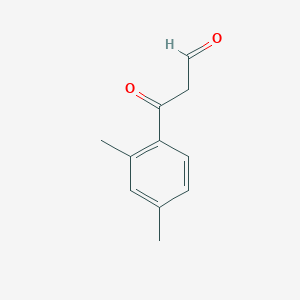

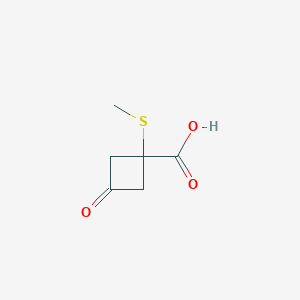
![2-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine](/img/structure/B13073438.png)
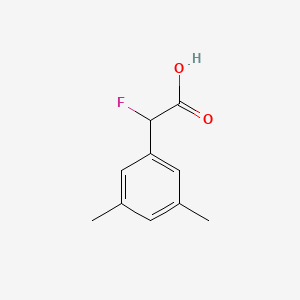

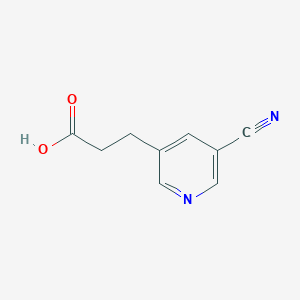
![1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one](/img/structure/B13073469.png)
